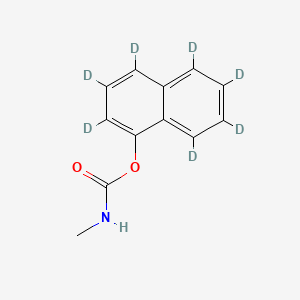

Carbaryl-d7

Übersicht

Beschreibung

Carbaryl-d7: ist eine deuterierte Form von Carbaryl, einem Carbamatinsektzid. Die Verbindung wird hauptsächlich als interner Standard zur Quantifizierung von Carbaryl in verschiedenen analytischen Methoden verwendet, z. B. Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) . Die Deuteriumatome in this compound ersetzen Wasserstoffatome, was es in der Isotopenverdünnungsmethode für eine präzise Quantifizierung nützlich macht.

Wissenschaftliche Forschungsanwendungen

Carbaryl-d7 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Forschung zu den toxikologischen Wirkungen von Carbaryl und seiner deuterierten Form auf verschiedene biologische Systeme.

Wirkmechanismus

This compound, wie Carbaryl, übt seine Wirkungen aus, indem es das Enzym Acetylcholinesterase hemmt. Diese Hemmung führt zur Anhäufung von Acetylcholin im synaptischen Spalt, was zu einer Überstimulation des Nervensystems führt . Das molekulare Ziel ist die aktive Stelle der Acetylcholinesterase, an der this compound ein carbamyliertes Enzym-Zwischenprodukt bildet, das den Abbau von Acetylcholin verhindert .

Wirkmechanismus

Target of Action

Carbaryl-d7, like its parent compound Carbaryl, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it is responsible for the degradation of the neurotransmitter acetylcholine .

Mode of Action

This compound disrupts the normal functioning of the nervous system by adding a carbamyl moiety to the active site of the AChE enzyme . This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine at synaptic junctions . The surplus acetylcholine results in overstimulation of the nervous system, causing uncontrolled movement, paralysis, and possible death .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathways in the nervous system . The buildup of acetylcholine at the synapses disrupts the normal transmission of nerve impulses. This disruption can lead to a range of downstream effects, including uncontrolled muscle movements and potential neurotoxicity .

Pharmacokinetics

Carbaryl is known to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to an excess of acetylcholine in the nervous system . This excess can cause a range of cellular effects, including uncontrolled muscle movements, paralysis, and potential neurotoxicity . In addition, this compound, like Carbaryl, may have immunotoxic effects, altering the immune response and potentially leading to hypersensitivity reactions, autoimmune diseases, and cancers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of organic carbon in the environment can influence Carbaryl’s sorption, affecting its availability and toxicity . Furthermore, the widespread use of Carbaryl and presumably this compound in various environments, including agriculture, homes, and veterinary medicine, can lead to broad exposure and potential ecological and health impacts .

Biochemische Analyse

Biochemical Properties

Carbaryl-d7, like its unlabeled counterpart, acts as an inhibitor of acetylcholinesterase (AChE), preventing the buildup of acetylcholine . This interaction with AChE is crucial to its function as an insecticide .

Cellular Effects

This compound, through its inhibition of AChE, can have significant effects on cell function. By preventing the breakdown of acetylcholine, it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to AChE, inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter, which can then influence various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function would typically be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound, as a carbamate insecticide, is likely involved in metabolic pathways related to the metabolism of acetylcholine . It could interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on various factors, including any transporters or binding proteins it interacts with .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function would depend on various factors, including any targeting signals or post-translational modifications .

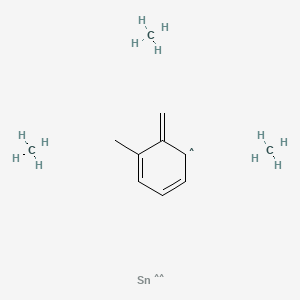

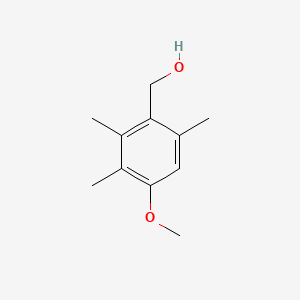

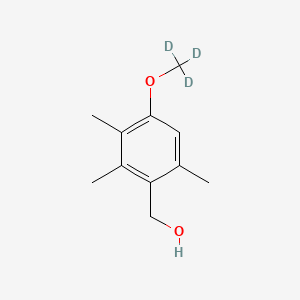

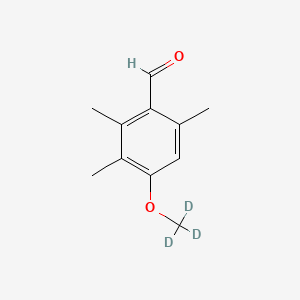

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Carbaryl-d7 wird synthetisiert, indem Deuteriumatome in das Carbarylmolekül eingeführt werden. Der Prozess beinhaltet typischerweise die Reaktion von deuteriertem Naphthol mit Methylisocyanat. Die Reaktionsbedingungen umfassen:

Temperatur: Die Reaktion wird normalerweise bei Raumtemperatur durchgeführt.

Lösungsmittel: Häufige Lösungsmittel sind Chloroform, Ethylacetat und Methanol, in denen die Verbindung leicht löslich ist.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess gewährleistet eine hohe Reinheit und Deuteriumincorporation, wobei oft eine Reinheit von ≥99 % deuterierten Formen erreicht wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carbaryl-d7 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Naphthochinon-Derivaten führt.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Carbamoylgruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nucleophile wie Natriummethoxid (NaOMe) werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Naphthochinon-Derivate.

Reduktion: Amin-Derivate.

Substitution: Verschiedene substituierte Carbamate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Carbaryl: Die nicht-deuterierte Form von Carbaryl-d7, die als Insektizid verwendet wird.

Carbofuran: Ein weiteres Carbamatinsektzid mit ähnlichen Acetylcholinesterase-Hemmeigenschaften.

Aldicarb: Ein hochgiftiges Carbamatinsektzid mit einem ähnlichen Wirkmechanismus.

Eindeutigkeit von this compound: this compound ist aufgrund seiner Deuteriumincorporation einzigartig, was es zu einem idealen internen Standard für analytische Methoden macht. Diese Isotopenmarkierung ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht-deuteriertem Carbaryl in komplexen Gemischen .

Eigenschaften

IUPAC Name |

(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXBEEMKQHEXEN-CFWCETGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(=O)NC)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661853 | |

| Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-56-7 | |

| Record name | 1-Naphthalenyl-2,3,4,5,6,7,8-d7N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_7_)Naphthalen-1-yl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/new.no-structure.jpg)